![molecular formula C24H28O3 B10961107 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan](/img/structure/B10961107.png)
2,5-Bis[1-(furan-2-yl)cyclohexyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[1-(furan-2-yl)cyclohexyl]furan is an organic compound with the molecular formula C24H28O3. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological properties . This compound features a furan ring substituted with cyclohexyl groups, each bearing a furan moiety at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-furylcyclohexanone with a suitable furan derivative in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[1-(furan-2-yl)cyclohexyl]furan can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be employed under mild conditions.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted furans, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Bis[1-(furan-2-yl)cyclohexyl]furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Furan derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan rings. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(hydroxymethyl)furan: Known for its use in the production of bio-based chemicals.
5,5’-(furan-2,5-diyl)bis(thiophene-2-carbaldehyde): Used in the synthesis of thiophene derivatives with potential electronic applications.
Uniqueness
2,5-Bis[1-(furan-2-yl)cyclohexyl]furan is unique due to its dual furan-cyclohexyl structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28O3 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2,5-bis[1-(furan-2-yl)cyclohexyl]furan |
InChI |
InChI=1S/C24H28O3/c1-3-13-23(14-4-1,19-9-7-17-25-19)21-11-12-22(27-21)24(15-5-2-6-16-24)20-10-8-18-26-20/h7-12,17-18H,1-6,13-16H2 |
InChI Key |
XLFLTUDKRCMWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CO2)C3=CC=C(O3)C4(CCCCC4)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


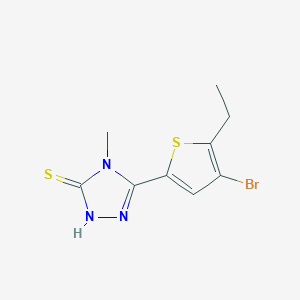
![1-ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10961034.png)
![methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B10961047.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide](/img/structure/B10961050.png)
![naphthalen-1-ylmethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B10961054.png)
![5-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10961056.png)
![Tetramethyl 5,5'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(3-methylthiophene-2,4-dicarboxylate)](/img/structure/B10961062.png)
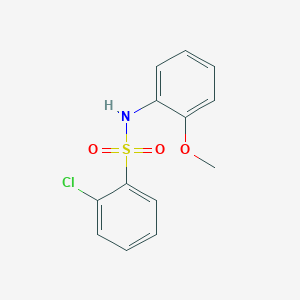
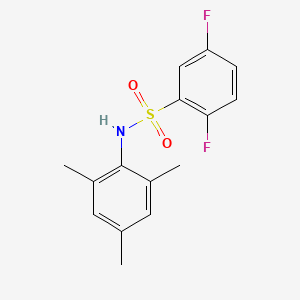
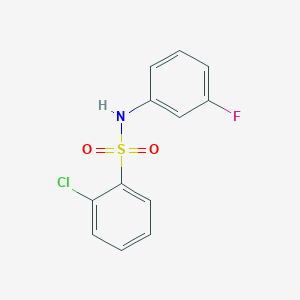
![N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10961081.png)
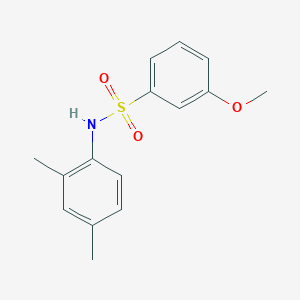
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10961100.png)
![N-(5-chloro-2-methoxybenzyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10961112.png)
